

n-Methyl-3-nitropyridin-4-amine CAS number 1633-41-6 properties

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Compound of Interest

Compound Name: *n*-Methyl-3-nitropyridin-4-amine

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An In-depth Technical Guide to **n-Methyl-3-nitropyridin-4-amine** (CAS: 1633-41-6)

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This guide provides a comprehensive technical overview of **n-Methyl-3-nitropyridin-4-amine**, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, structural analysis, a representative synthetic protocol, and essential safety and handling procedures. The insights herein are grounded in established chemical principles to provide a practical and authoritative resource.

Introduction

n-Methyl-3-nitropyridin-4-amine (CAS No. 1633-41-6) is a substituted pyridine derivative characterized by a methylamino group at the 4-position and a nitro group at the 3-position.^[1] This unique arrangement of an electron-donating group and a strong electron-withdrawing group on the electron-deficient pyridine ring imparts distinct reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active compounds, highlighting its importance as a precursor for novel chemical entities. This guide aims to consolidate the known properties and provide expert analysis of its chemical behavior.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. **n-Methyl-3-nitropyridin-4-amine** is a stable, solid compound at ambient temperatures.^[1]

Table 1: Physicochemical Data for n-Methyl-3-nitropyridin-4-amine

Property	Value	Source(s)
CAS Number	1633-41-6	[1][2][3]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2][3]
Molecular Weight	153.14 g/mol	[2][3]
Physical Form	Solid	[1]
Melting Point	163 °C	[1]
Boiling Point	299.5 ± 25.0 °C (at 760 mmHg)	[1]
LogP	0.82	[4]
Purity	≥98% (Typical)	[1]
InChI Key	JFOMNWVBOHVZGU-UHFFFAOYSA-N	[1]

The melting point of 163 °C indicates good thermal stability under typical laboratory conditions. The LogP value of 0.82 suggests a moderate degree of lipophilicity, implying solubility in a range of organic solvents.

Structural Analysis

The reactivity of **n-Methyl-3-nitropyridin-4-amine** is a direct consequence of its molecular architecture. The interplay between the pyridine core, the activating methylamino group, and the deactivating nitro group is central to its chemical utility.

Caption: Structure of **n-Methyl-3-nitropyridin-4-amine** (CAS 1633-41-6).

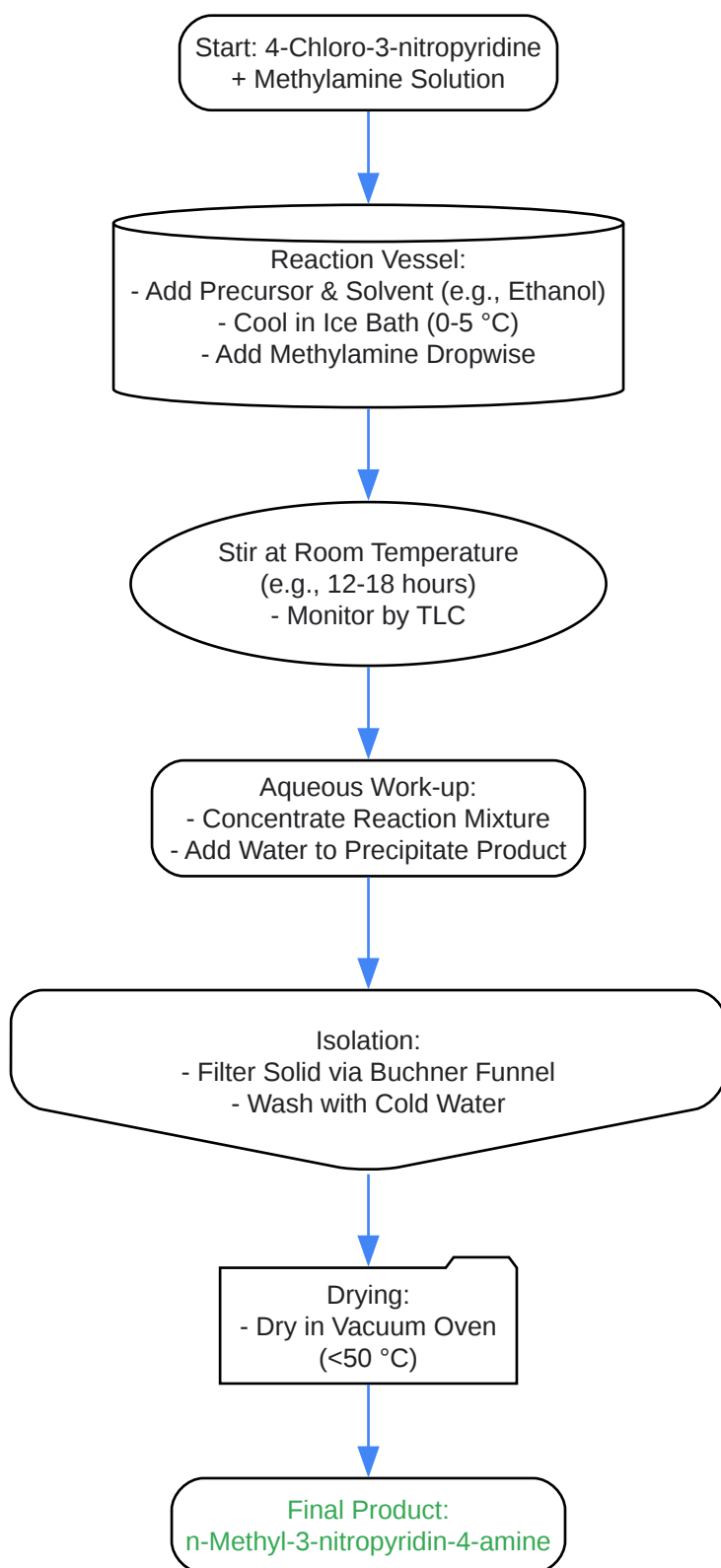
- **Pyridine Core:** The nitrogen heteroatom makes the pyridine ring electron-deficient compared to benzene, predisposing it to nucleophilic aromatic substitution (S_NAr).
- **Nitro Group ($-NO_2$):** As a potent electron-withdrawing group in the meta-position relative to the ring nitrogen, it strongly deactivates the ring towards electrophilic attack. Crucially, it powerfully activates the ortho (position 2) and para (position 4) positions to the nitro group for S_NAr .
- **Methylamino Group ($-NHCH_3$):** This is an electron-donating group that activates the ring. However, its effect is largely overshadowed by the powerful deactivating nitro group. The nitrogen lone pair makes the group nucleophilic and susceptible to reactions like acylation and alkylation.[5]

The combined "push-pull" electronics of the methylamino and nitro groups make this a highly polarized molecule with specific sites of reactivity, ideal for targeted chemical transformations.

Representative Synthesis Protocol

While various synthetic routes to nitropyridines exist, a highly reliable and common method for preparing compounds of this class is through nucleophilic aromatic substitution (S_NAr).[6] The following protocol is a validated, representative procedure based on established principles for the synthesis of **n-Methyl-3-nitropyridin-4-amine** from a commercially available precursor.

Causality: The choice of 4-chloro-3-nitropyridine as the starting material is strategic. The chloro group is an excellent leaving group for S_NAr , and its position is activated for nucleophilic attack by the adjacent nitro group, which stabilizes the negative charge in the Meisenheimer intermediate. Methylamine is a small, potent nucleophile, ensuring an efficient reaction.[7]



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Caption: Representative workflow for the synthesis of **n-Methyl-3-nitropyridin-4-amine**.

Step-by-Step Methodology

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-3-nitropyridine (1.0 eq) and ethanol (10 volumes, e.g., 100 mL for 10 g of starting material). Stir until all solid is dissolved.
- **Reagent Addition:** Cool the flask in an ice-water bath to 0-5 °C. Charge a 40% aqueous solution of methylamine (2.0-2.5 eq) to the dropping funnel. Add the methylamine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Execution:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
- **Monitoring:** The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
- **Work-up and Isolation:** Reduce the reaction volume by approximately 75% using a rotary evaporator. Slowly add the concentrated mixture to a beaker containing cold deionized water (20 volumes) with stirring. A yellow precipitate will form.
- **Purification:** Allow the slurry to stir in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 5 volumes).
- **Drying:** Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The final product should be a yellow crystalline solid.

Expected Spectroscopic Profile

Characterization of the final compound is critical for confirming its identity and purity. Based on the molecular structure, the following spectroscopic signatures are expected:

- ^1H NMR (in CDCl_3 or DMSO-d_6):
 - A singlet or doublet for the N-H proton (variable chemical shift, broad).

- A doublet for the aromatic proton at position 2, downfield due to the proximity of the nitro group and ring nitrogen.
- A doublet for the aromatic proton at position 6.
- A doublet of doublets for the aromatic proton at position 5.
- A singlet or doublet for the $-CH_3$ protons, typically around 2.8-3.2 ppm.
- ^{13}C NMR: Six distinct carbon signals are expected. The carbon at position 4 (attached to the amino group) and position 3 (attached to the nitro group) will be significantly shifted due to the strong electronic effects of these substituents.
- Infrared (IR) Spectroscopy (ATR):
 - N-H stretch: A sharp-to-medium band around $3300-3500\text{ cm}^{-1}$.
 - C-H stretches: Aromatic ($\sim 3000-3100\text{ cm}^{-1}$) and aliphatic ($\sim 2850-2960\text{ cm}^{-1}$).
 - C=C / C=N stretches (aromatic): Multiple bands in the $1400-1600\text{ cm}^{-1}$ region.
 - NO_2 stretches: Two very strong, characteristic bands for the asymmetric ($\sim 1520-1560\text{ cm}^{-1}$) and symmetric ($\sim 1345-1385\text{ cm}^{-1}$) stretches.
- Mass Spectrometry (MS):
 - A prominent molecular ion peak (M^+) corresponding to the molecular weight of 153.14.

Vendors may provide actual spectral data (NMR, HPLC, LC-MS) upon request for specific lots.

[\[2\]](#)

Safety, Handling, and Storage

Proper handling of **n-Methyl-3-nitropyridin-4-amine** is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[\[1\]](#)

Table 2: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][8]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.[9][10]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA standards.[9][10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[9]
 - Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. [9][10]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
Recommended storage temperatures are between 2-8 °C.[2]
- Protection: Keep away from light and store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[1][2]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

n-Methyl-3-nitropyridin-4-amine is a specialized chemical intermediate with well-defined properties. Its structural features, particularly the push-pull electronic system on the pyridine scaffold, make it a versatile substrate for constructing more complex molecular targets. Understanding its physicochemical properties, reactivity, and safe handling requirements is paramount for its effective and safe utilization in research and development.

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